



Technical Support Center: Strontium Iodide (Srl₂(Eu)) Gamma-Ray Spectrometers

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Compound of Interest		
Compound Name:	Strontium;iodide	
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This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the calibration and operation of Europium-doped Strontium Iodide (SrI₂(Eu)) gamma-ray spectrometers.

Frequently Asked Questions (FAQs)

Q1: What makes Srl2(Eu) a good choice for gamma-ray spectroscopy?

A1: Europium-doped Strontium Iodide (SrI₂(Eu)) is an excellent scintillator material for several reasons. It offers a very high light output (typically 80,000 to 120,000 photons/MeV) and exceptional energy resolution, with values often better than 4% at 662 keV.[1][2][3][4][5] Its high effective atomic number (Zeff \approx 49) and density (\approx 4.59 g/cm³) provide high efficiency for stopping gamma rays.[1][2][6] A key advantage is the lack of significant intrinsic radioactivity, which results in a lower background compared to other high-resolution scintillators like LaBr₃. [1][2][6]

Q2: How often should I perform an energy calibration?

A2: The calibration of your spectrometer can drift over time due to factors like ambient temperature changes, bias voltage fluctuations, and aging of electronic components.[7] It is best practice to check the calibration before each set of critical measurements. For high-precision work, recalibration is recommended if the ambient temperature has changed by more than a few degrees Celsius or if the system has been powered down.[7]



Q3: What is energy resolution, and why is it important?

A3: Energy resolution describes the ability of a spectrometer to distinguish between gamma rays with very similar energies.[8] It is typically measured as the Full Width at Half Maximum (FWHM) of a specific photopeak, commonly the 662 keV peak from a Cesium-137 source.[8] A lower FWHM value indicates better resolution. Good energy resolution is crucial for correctly identifying radionuclides in a sample containing multiple gamma-emitting isotopes, as it allows the detector to separate closely spaced energy peaks.[9]

Q4: What are the primary limitations of SrI₂(Eu) detectors?

A4: While $Srl_2(Eu)$ has many advantages, there are some limitations to consider. The material is hygroscopic and must be hermetically sealed to prevent degradation from moisture.[10] It also has a relatively slow scintillation decay time (1-5 μ s), which can lead to signal pile-up and increased dead time at very high count rates.[6][11]

Q5: Can I use the same calibration for different sample geometries?

A5: An energy calibration is generally independent of the sample geometry. However, an efficiency calibration is highly dependent on the geometry, which includes the sample's size, shape, density, and its distance from the detector.[12][13] If you change your sample geometry, you must perform a new efficiency calibration to ensure accurate quantitative analysis.[12]

Troubleshooting Guide

Q1: My energy peaks are shifting to higher or lower channels. What is the cause?

A1: Peak shifting is a classic symptom of calibration drift. The most common cause is a change in ambient temperature, which affects the light output of the scintillator and the gain of the photomultiplier tube (PMT).[7] Other causes can include instability in the high-voltage power supply or other electronics.[7]

Solution: Allow the system to stabilize thermally for at least 30 minutes after powering on.[14]
 Perform a new two-point energy calibration using a known source like Cs-137 or Co-60. If the problem persists, check the stability of your high-voltage supply and other NIM-bin modules.

Troubleshooting & Optimization





Q2: The energy resolution (FWHM) of my peaks is getting worse (peaks are broader). Why?

A2: A degradation in energy resolution can be caused by several factors:

- High Count Rate: At very high count rates, pulse pile-up can occur, artificially broadening the peaks. Srl₂(Eu)'s slower decay time makes it more susceptible.[1][11]
- Temperature Instability: Fluctuations in temperature during an acquisition can broaden peaks.[15]
- Electronic Noise: Increased noise from the PMT, preamplifier, or amplifier can degrade resolution.
- Incorrect Shaping Time: An improperly set shaping time on the amplifier can lead to suboptimal signal processing and broader peaks.
- Detector Damage: Physical shock or moisture leakage into the detector housing can permanently damage the crystal.
- Solution: Reduce the source-to-detector distance or use a lower activity source to decrease
 the count rate. Ensure a stable operating temperature. Check all cable connections for
 integrity. Optimize the shaping time according to the manufacturer's recommendations
 (typically longer for SrI₂). If you suspect detector damage, contact the manufacturer.

Q3: I see unexpected peaks in my spectrum that don't correspond to my source. What are they?

A3: These peaks can originate from several sources:

- Background Radiation: Natural background from radionuclides in the surrounding environment (e.g., K-40, Uranium/Thorium decay series).[16]
- Backscatter Peak: Results from source gamma rays scattering 180 degrees off materials behind the source (like shielding) and then entering the detector.[8][17]
- Compton Edge: Not a peak, but a sharp drop-off in the continuum caused by the maximum energy transfer in a Compton scattering event within the crystal.[8][17]



- Sum Peaks: If a radionuclide emits multiple gamma rays in cascade, and two are detected within the resolving time of the detector, their energies are added together, creating a sum peak. This is more common at high efficiencies (close geometries).[17]
- Lead X-ray Peaks: If you are using lead shielding, you may see characteristic X-rays from the lead (around 75-88 keV) generated by interactions with higher-energy gamma rays.[17]
- Solution: Acquire a background spectrum with no source present to identify environmental peaks.[18] Understand the characteristic features of a gamma spectrum (backscatter, Compton edge) to avoid misidentification. To reduce sum peaks, increase the source-todetector distance.

Q4: My system's dead time is very high, and my results are not accurate. How can I fix this?

A4: High dead time means the system is missing counts because it is busy processing previous events.[1] This is common at high count rates and can be exacerbated by the slow decay time of Srl₂(Eu).[11]

Solution: The primary solution is to reduce the gamma-ray flux at the detector. You can do
this by increasing the distance between the source and the detector or by using a source
with lower activity. Ensure your software's dead time correction is enabled and functioning
correctly.

Data Presentation

Table 1: Typical Performance Characteristics of SrI₂(Eu) Spectrometers



Parameter	Typical Value	Reference(s)
Energy Resolution @ 662 keV (FWHM)	2.6% - 4.0%	[1][2][9][11]
Light Yield (photons/MeV)	80,000 - 120,000	[1][4][6][15]
Density (g/cm³)	~4.59	[2][6]
Effective Atomic Number (Zeff)	~49	[2][6]
Scintillation Decay Time (µs)	1 - 5 (size dependent)	[6][11]
Peak Emission Wavelength (nm)	~435	[4][6]

Table 2: Common Radionuclide Sources for Energy Calibration

Isotope	Gamma Energy (keV)	Half-Life
Americium-241 (²⁴¹ Am)	59.5	432.2 years
Cobalt-57 (⁵⁷ Co)	122.1	271.8 days
Cesium-137 (¹³⁷ Cs)	661.7	30.07 years
Manganese-54 (⁵⁴ Mn)	834.8	312.3 days
Cobalt-60 (⁶⁰ Co)	1173.2, 1332.5	5.27 years

Experimental Protocols

Protocol 1: Energy Calibration

This protocol establishes the relationship between the channel number of a detected event and its corresponding energy.

Objective: To create a linear calibration equation (Energy = m * Channel + c) for the spectrometer.

Materials:



- Srl₂(Eu) spectrometer system (detector, PMT, HVPS, amplifier, MCA).
- At least two different radionuclide sources with well-defined gamma peaks covering the energy range of interest (e.g., ¹³⁷Cs and ⁶⁰Co).[7][12]

Methodology:

- System Warm-up: Power on all electronic components and allow the system to stabilize for at least 30 minutes to minimize thermal drift.[14]
- Source Placement: Place the first calibration source (e.g., ¹³⁷Cs) at a fixed, reproducible distance from the detector.
- Acquire Spectrum: Acquire a spectrum for a duration sufficient to obtain a well-defined photopeak with low statistical uncertainty (aim for at least 10,000 counts in the peak).[13]
- Identify Peak Centroid: Using the MCA software, determine the channel number corresponding to the center of the 661.7 keV photopeak. Record this value.
- Repeat for Second Source: Replace the first source with the second source (e.g., ⁶⁰Co) at the exact same position.
- Acquire and Identify: Acquire a new spectrum and determine the channel numbers for the centroids of the 1173.2 keV and 1332.5 keV photopeaks.
- Perform Linear Fit: Using the acquired data points (at least two), perform a linear regression to determine the slope (m, gain) and intercept (c, zero-offset) for the calibration equation.
 Most spectroscopy software has a built-in tool for this.[14]
- Verification: Confirm the calibration by re-analyzing the spectra and ensuring the software correctly identifies the peak energies.

Protocol 2: Full-Energy Peak Efficiency Calibration

This protocol determines the detector's efficiency at detecting the full energy of a gamma ray as a function of energy.



Objective: To generate an efficiency curve (Efficiency vs. Energy) for a specific, fixed sample geometry.

Materials:

- Energy-calibrated Srl₂(Eu) spectrometer system.
- A calibrated multi-nuclide standard source with certified activities and gamma emission probabilities, in a geometry identical to the samples that will be analyzed.[12]

Methodology:

- System Setup: Ensure the system is energy calibrated and stable.
- Source Placement: Place the calibrated multi-nuclide source in the defined, reproducible counting geometry for which you want to be calibrated.
- Acquire Spectrum: Acquire a spectrum for a sufficiently long time to minimize the statistical uncertainty in the net peak areas of interest.
- Calculate Net Peak Area: For each major gamma-ray peak from the standard, use the spectroscopy software to calculate the net peak area (N), which is the total counts in the peak minus the underlying background.[13]
- Calculate Efficiency: For each peak, calculate the full-energy peak efficiency (ε) using the following formula:[19]

$$\circ \ \epsilon(E) = N / (T * A * P(E))$$

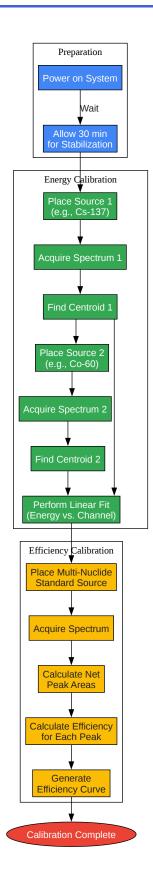
- Where:
 - N = Net counts in the full-energy peak at energy E.
 - T = Live time of the acquisition in seconds.
 - A = Current activity of the radionuclide in Becquerels (Bq), corrected for decay from the certification date.



- P(E) = Gamma-ray emission probability (or branching ratio) for the gamma ray at energy E.
- Plot Efficiency Curve: Plot the calculated efficiency (ε) as a function of energy (Ε). This curve can then be used to determine the efficiency for other energies by interpolation, allowing for the activity calculation of unknown samples.

Visualizations

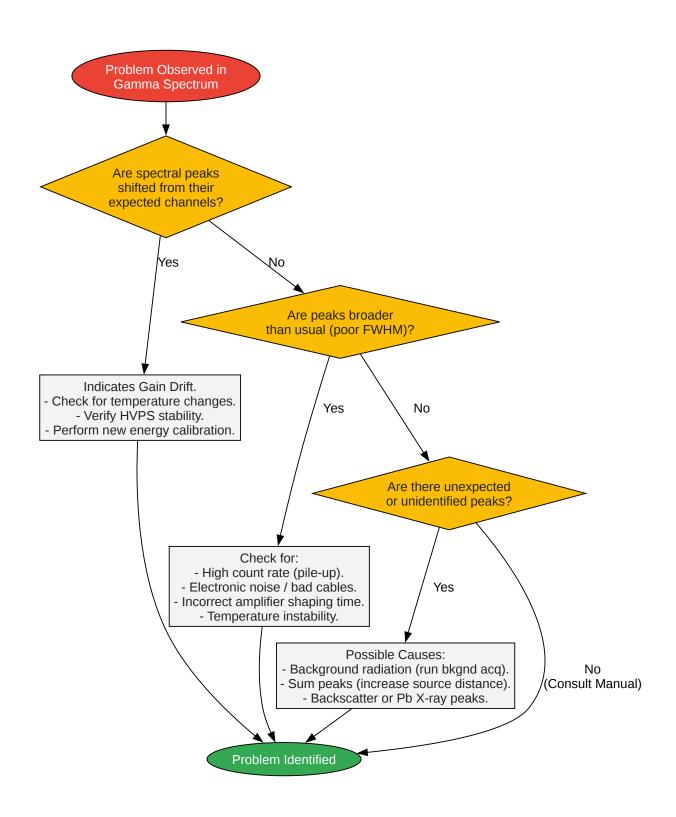




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Caption: Standard workflow for energy and efficiency calibration of a gamma-ray spectrometer.





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Caption: A decision tree for troubleshooting common issues in gamma-ray spectroscopy.



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